Pam2csk4

Description

a synthetic molecule that mimics bacterial lipoprotein and TLR2/TLR9 agonist

Propriétés

Key on ui mechanism of action |

Pam2 is a synthetic lipopeptide which acts as an agonist at TLR2 and TLR6. Actions at these receptors suggest that Pam2 has potential antiviral properties. |

|---|---|

Numéro CAS |

574741-81-4 |

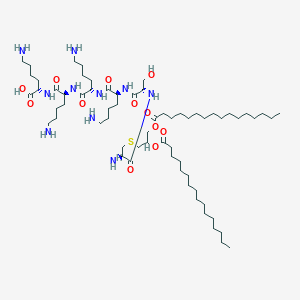

Formule moléculaire |

C65H126N10O12S |

Poids moléculaire |

1271.8 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |

Clé InChI |

LJUIOEFZFQRWJG-KKIBDXJDSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Séquence |

XSKKKK |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Pam2CSK4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pam2CSK4, a synthetic diacylated lipopeptide, is a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer. Its ability to mimic bacterial lipoproteins allows it to serve as a powerful tool for studying innate immunity and as a potential adjuvant in vaccine development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this important immunomodulatory molecule.

Introduction

This compound (Pam₂Cys-Ser-(Lys)₄) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a well-established and highly specific activator of the innate immune system through its interaction with the Toll-like receptor 2 (TLR2) in conjunction with its co-receptor, TLR6.[1] The recognition of this compound by the TLR2/TLR6 heterodimer initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the orchestration of an innate immune response.[1] Understanding the precise mechanism of action of this compound is crucial for its application in immunological research and its potential therapeutic use as a vaccine adjuvant or immunomodulator.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its binding to the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells.

Recognition by the TLR2/TLR6 Heterodimer

TLR2 recognizes the lipid portion of this compound, while TLR6 is essential for discriminating the diacyl nature of the lipopeptide. This specific recognition is a critical determinant of the subsequent signaling pathway. The binding of this compound induces a conformational change in the TLR2/TLR6 complex, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity.

Downstream Signaling Cascade

The juxtaposition of the TIR domains initiates a MyD88-dependent signaling pathway. This canonical pathway involves the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) to the activated receptor complex. MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6).

Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. The TAK1 complex then activates two major downstream pathways:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

-

The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK. These kinases phosphorylate and activate the transcription factor AP-1 (Activator protein 1), which also translocates to the nucleus and contributes to the expression of inflammatory mediators.

In specialized cell types such as platelets, this compound has been shown to activate Bruton's tyrosine kinase (BTK) in a TLR2/NF-κB-dependent manner, contributing to platelet aggregation and adhesion.[2]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro studies.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ for TLR2/TLR6 Activation | Human SW620 cells | 0.015 ng/mL (95% C.I. 0.009-0.027) | [3] |

| Equine SW620 cells | 0.010 ng/mL (95% C.I. 0.004-0.024) | [3] | |

| Human TLR2/6 reporter HEK293 cells | 0.0003 µM | [4] | |

| EC₅₀ for TLR2/TLR1 Activation | Human SW620 cells | 4.21 ng/mL (95% C.I. 2.34-7.50) | [3] |

Table 1: EC₅₀ Values for this compound-Mediated TLR Activation. This table presents the half-maximal effective concentration (EC₅₀) of this compound required to activate TLR2/TLR6 and TLR2/TLR1 heterodimers in different cell lines.

| Cytokine | Cell Type | This compound Concentration | Fold Induction / Concentration | Reference |

| TNF-α | U937 cells | 1 ng/mL | ~200 pg/mL | [5] |

| U937 cells with IgG-coated beads | 1 ng/mL | ~1000 pg/mL | [5] | |

| IL-6 | U937 cells | 1 ng/mL | ~50 pg/mL | [5] |

| U937 cells with IgG-coated beads | 1 ng/mL | ~250 pg/mL | [5] | |

| CCL2 (MCP-1) | Odontoblast-like cells | 10 µg/mL | ~25-fold increase | [6] |

| CXCL8 (IL-8) | Odontoblast-like cells | 10 µg/mL | ~12-fold increase | [6] |

Table 2: this compound-Induced Cytokine Production. This table summarizes the induction of various cytokines in different cell types upon stimulation with this compound.

Experimental Protocols

NF-κB Reporter Assay using HEK-Blue™ hTLR2 Cells

This protocol describes a method to quantify the activation of NF-κB in response to this compound using a commercially available reporter cell line.

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen)

-

DMEM, 4.5 g/l glucose, 10% (v/v) heat-inactivated fetal bovine serum, 50 U/ml penicillin, 50 μg/ml streptomycin, 100 μg/ml Normocin™, 2 mM L-glutamine

-

HEK-Blue™ Selection (InvivoGen)

-

This compound

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of growth medium.[7]

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Stimulation:

-

Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[7]

-

Incubate at 37°C for 1-3 hours.[7]

-

-

Measurement:

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

The intensity of the blue color is proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which corresponds to the level of NF-κB activation.

-

Platelet Aggregation Assay

This protocol outlines a method to assess the effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

-

Freshly drawn human blood in sodium citrate tubes

-

Tyrode's buffer

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Aggregometer cuvettes with stir bars

Procedure:

-

Platelet Preparation:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for at least 5 minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add this compound (e.g., 10 µg/mL) to the cuvette and start the recording.[2]

-

Monitor the change in light transmission for a set period (e.g., 6-10 minutes).[2]

-

-

Data Analysis:

-

The increase in light transmission corresponds to the formation of platelet aggregates.

-

Quantify the maximal percentage of aggregation.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound-induced TLR2/TLR6 signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable molecular probe for dissecting the intricacies of the TLR2/TLR6-mediated innate immune response. Its well-defined mechanism of action, centered on the activation of the MyD88-NF-κB/AP-1 signaling axis, makes it an indispensable tool for immunological research. The provided quantitative data and detailed experimental protocols offer a practical resource for scientists and researchers aiming to utilize this compound in their studies. Further investigation into the cell-type-specific responses and the interplay with other signaling pathways will continue to expand our understanding of innate immunity and may pave the way for novel therapeutic applications of TLR2/TLR6 agonists.

References

- 1. invivogen.com [invivogen.com]

- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. abgenex.com [abgenex.com]

Pam2CSK4 Signaling Pathway in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pam2CSK4 signaling pathway in macrophages, a critical component of the innate immune response. This compound, a synthetic diacylated lipopeptide, mimics bacterial lipoproteins and serves as a potent activator of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimers. Understanding this pathway is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.

Core Signaling Pathway

This compound initiates a signaling cascade upon binding to the TLR2/TLR6 heterodimer on the macrophage cell surface. This interaction recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which is central to the downstream signaling events. The activation of MyD88 triggers two major signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Both pathways culminate in the transcriptional activation of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

Signaling Pathway Diagram

Caption: this compound signaling cascade in macrophages.

Quantitative Data on Macrophage Responses to this compound

The activation of macrophages by this compound leads to a dose-dependent increase in the production of pro-inflammatory cytokines and the expression of inflammatory genes. The following tables summarize quantitative data from various studies.

Table 1: this compound-Induced Cytokine Production in Macrophages

| Cell Type | This compound Concentration | Time (hours) | Cytokine | Concentration (pg/mL) | Fold Increase (vs. Control) |

| RAW 264.7 | 100 ng/mL | 24 | TNF-α | ~8000 | ~47 |

| RAW 264.7 | 100 ng/mL | 24 | IL-6 | ~300 | Not specified |

| Human Monocytes | 100 ng/mL | 24 | TNF-α | ~9500 | ~56 |

| Human Monocytes | 100 ng/mL | 24 | IL-6 | ~320 | Not specified |

Table 2: this compound-Induced Gene Expression in Macrophages

| Cell Type | This compound Concentration | Time (hours) | Gene | Fold Increase in mRNA (vs. Control) |

| RAW 264.7 | 100 ng/mL | 6 | iNOS | Significant increase |

| RAW 264.7 | 100 ng/mL | 6 | COX-2 | Significant increase |

| RAW 264.7 | 1 µg/mL | 4 | TNF-α | ~250 |

| RAW 264.7 | 1 µg/mL | 4 | IL-6 | ~150 |

Experimental Protocols

Detailed methodologies for key experiments used to study the this compound signaling pathway are provided below.

Experimental Workflow Diagram

Pam2CSK4: A Synthetic Diacylated Lipopeptide for TLR2/6 Activation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine) is a synthetic diacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for researchers studying innate immunity, inflammation, and vaccine adjuvant development.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its use in key experimental settings.

Physicochemical Properties

This compound is a well-characterized lipopeptide with consistent properties, making it a reliable reagent for in vitro and in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C65H126N10O12S | [2] |

| Molecular Weight | 1271.83 g/mol | [2] |

| Appearance | Lyophilized powder | [2] |

| Solubility | 1 mg/ml in water; 1 mg/ml in 20% acetonitrile/water | [2] |

| Storage | Store at -20°C for long-term storage. | [2] |

| Stability | Avoid repeated freeze-thaw cycles. | [3] |

Mechanism of Action: TLR2/TLR6 Signaling Pathway

This compound exerts its biological effects by activating the TLR2/TLR6 heterodimer on the surface of various immune and non-immune cells.[1] This recognition event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3]

Quantitative Data on this compound Activity

This compound is a highly potent activator of TLR2/TLR6, with biological activity observed at concentrations ranging from picograms to nanograms per milliliter. The effective concentration can vary depending on the cell type and the specific response being measured.

| Cell Line/Type | Response Measured | Effective Concentration / EC50 | Reference |

| HEK293 cells with TLR2/TLR6 | NF-κB Activation (SEAP Reporter) | Working concentration: 1 pg/ml - 10 ng/ml | [3] |

| Human Mononuclear Cells | TNF-α Production | Induction observed | [2] |

| Mouse Splenic B cells | Proliferation and Activation | Induction observed | [2] |

| THP-1 cells (human monocytic) | TNF-α Production | Dose-dependent increase | [4] |

| RAW 264.7 cells (mouse macrophage) | iNOS expression and NO production | Induction observed | [5] |

| HUVECs (human umbilical vein endothelial cells) | IL-6 and IL-8 Secretion | Weak induction alone, significantly increased with platelets | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Stimulation and Cytokine Analysis

This protocol describes the stimulation of a monocytic cell line (e.g., THP-1) with this compound and subsequent measurement of TNF-α production by ELISA.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 2 x 10^5 cells per well in a 96-well plate.

-

Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/ml and incubating for 48 hours.

-

After differentiation, gently aspirate the medium and wash the cells once with fresh medium. Add 200 µl of fresh medium and rest the cells for 24 hours.

-

-

Cell Stimulation:

-

Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 ng/ml to 100 ng/ml.

-

Remove the medium from the rested cells and add 200 µl of the this compound dilutions or medium alone (as a negative control).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement by ELISA:

-

Following stimulation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody specific for human TNF-α.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

Measuring the absorbance at 450 nm using a microplate reader.

-

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

-

NF-κB Reporter Assay in HEK293 Cells

This protocol outlines the use of a HEK293 cell line stably transfected with a TLR2/TLR6 expression vector and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) to quantify this compound-induced NF-κB activation.[6][7]

Materials:

-

HEK-Blue™ hTLR2-TLR6 cells (or equivalent)

-

HEK-Blue™ Detection medium (or appropriate luciferase substrate)

-

This compound

-

96-well cell culture plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR2-TLR6 cells according to the supplier's instructions.

-

Resuspend the cells in fresh growth medium and seed them into a 96-well plate at a density of approximately 5 x 10^4 cells per well.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the this compound dilutions to the wells containing the cells. Include a negative control (medium alone).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

NF-κB Activation Measurement (SEAP Reporter):

-

Add 20 µl of the cell supernatant to a new 96-well plate containing 180 µl of HEK-Blue™ Detection medium.

-

Incubate the plate at 37°C and monitor the color change (from pink to purple/blue).

-

Measure the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).

-

-

NF-κB Activation Measurement (Luciferase Reporter):

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the absorbance or luminescence values against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of this compound that induces a half-maximal response.

-

In Vivo Adjuvant Activity in a Mouse Influenza Vaccine Model

This protocol provides a general framework for evaluating the adjuvant properties of this compound in a mouse model of influenza vaccination.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Inactivated influenza vaccine (e.g., H1N1)

-

This compound

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Vaccine Formulation:

-

Prepare the vaccine formulation by mixing the inactivated influenza virus with this compound in sterile PBS. A typical dose for intranasal administration in mice is 10-20 µg of this compound per mouse.

-

-

Immunization:

-

Lightly anesthetize the mice.

-

Administer the vaccine formulation intranasally (e.g., 25 µl per nostril). Include control groups receiving the vaccine alone, this compound alone, and PBS alone.

-

A booster immunization can be given 2-3 weeks after the primary immunization.

-

-

Sample Collection:

-

Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 2, 4, and 6 weeks post-immunization) to measure serum antibody responses.

-

At the end of the experiment, collect bronchoalveolar lavage (BAL) fluid to measure mucosal antibody responses and splenocytes to assess T-cell responses.

-

-

Immune Response Analysis:

-

Antibody Responses: Measure influenza-specific IgG, IgG1, and IgG2a in the serum and IgA in the BAL fluid by ELISA.

-

Hemagglutination Inhibition (HI) Assay: Determine the functional antibody titers in the serum.

-

T-cell Responses: Restimulate splenocytes with the influenza antigen in vitro and measure cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.

-

-

Challenge Study:

-

At a set time point after the final immunization (e.g., 2-4 weeks), challenge the mice with a lethal dose of live influenza virus.

-

Monitor the mice for weight loss and survival for 14 days post-challenge.

-

Conclusion

This compound is a powerful and specific synthetic agonist for the TLR2/TLR6 heterodimer. Its well-defined structure and mechanism of action make it an invaluable tool for research in innate immunity, inflammation, and the development of novel vaccine adjuvants. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. The quantitative data presented, while varying between cell types and experimental conditions, underscores the high potency of this lipopeptide. As research in TLR-based therapeutics and vaccine adjuvants continues to advance, this compound is poised to remain a critical component of the researcher's toolkit.

References

- 1. invivogen.com [invivogen.com]

- 2. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abgenex.com [abgenex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

Downstream Effects of Pam2CSK4 Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR6. Its stimulation triggers a cascade of downstream signaling events, primarily mediated by the MyD88-dependent pathway, culminating in the activation of key transcription factors such as NF-κB and AP-1. This activation orchestrates a diverse range of cellular responses, including the production of pro-inflammatory cytokines and chemokines, modulation of immune cell differentiation and function, and induction of enzymes involved in inflammation and immunity. This technical guide provides an in-depth overview of the core downstream effects of this compound stimulation, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Signaling Pathways

This compound initiates intracellular signaling by binding to the TLR2/TLR6 heterodimer on the cell surface. This ligand binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn interacts with and activates members of the IL-1 receptor-associated kinase (IRAK) family. Subsequent phosphorylation events lead to the recruitment of TRAF6, an E3 ubiquitin ligase, which activates the TAK1 complex. TAK1 then activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade.

The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-κB (NF-κB) p50/p65 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

Concurrently, the MAPK cascade, including ERK, JNK, and p38, is activated, leading to the activation of the transcription factor AP-1 (a heterodimer of c-Fos and c-Jun). AP-1 also translocates to the nucleus and, in concert with NF-κB, drives the expression of genes involved in inflammation, immunity, and cellular proliferation.

In specific cell types, such as platelets, this compound stimulation has also been shown to involve Bruton's tyrosine kinase (BTK) signaling, downstream of TLR2.[1] In macrophages, this compound stimulation leads to the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO).[2]

References

An In-depth Technical Guide to Pam2CSK4 for In-Vitro Immune Cell Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Pam2CSK4

This compound (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 2/Toll-like Receptor 6 (TLR2/TLR6) heterodimer complex.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for stimulating innate immune responses in a controlled in-vitro setting.[1] By activating the TLR2/6 complex, this compound initiates a downstream signaling cascade that results in the activation of key transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3] Its synthetic nature ensures high purity and freedom from microbial contaminants, providing reproducible results in immunological assays.[1] This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in activating immune cells.

Core Mechanism of Action: The TLR2/6 Signaling Pathway

The recognition of this compound is mediated by the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, including macrophages, monocytes, and dendritic cells.[1][4] This binding event triggers a conformational change in the receptors' cytoplasmic Toll/Interleukin-1 Receptor (TIR) domains. This initiates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][5]

MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[5] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[6] TRAF6 activation ultimately results in the activation of the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade.[7][8] The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the release of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes.[9][10] The MAPK pathway activates other transcription factors like AP-1, further contributing to the inflammatory response.[1]

Quantitative Data on Immune Cell Activation

This compound stimulation leads to a quantifiable dose-dependent response in various immune cells. The working concentration can range from 1 pg/mL to 10 ng/mL for sensitive cell types, though concentrations up to 10 µg/mL have been reported in specific experimental contexts.[1][8] Below are summaries of typical responses.

Table 1: General Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Full Name | S-[2,3-Bis(palmitoyloxy)-(2R)-propyl]-N-palmitoyl-(R)-Cys-(S)-Ser-(S)-Lys4 | [2] |

| Molecular Target | TLR2/TLR6 Heterodimer | [1] |

| Downstream Pathway | MyD88-dependent activation of NF-κB and AP-1 | [1][5] |

| Typical Working Conc. | 1 pg/mL - 10 ng/mL | [1] |

| Solubility | Water (1 mg/mL) |[1] |

Table 2: Cytokine Production in Monocytes and Macrophages

| Cell Type | This compound Conc. | Incubation Time | Cytokine | Measured Output (Approx.) | Reference |

|---|---|---|---|---|---|

| Human Monocytes | 50 ng/mL | 24 hours | IL-1β | ~1,200 pg/mL | [11] |

| Human Monocytes | 50 ng/mL | 24 hours | IL-10 | No significant induction | [11] |

| U937 Cells (Macrophage-like) | 1 ng/mL | 6 hours | TNF-α | ~150 pg/mL | [12] |

| U937 Cells (Macrophage-like) | 10 ng/mL | 6 hours | TNF-α | ~250 pg/mL | [12] |

| U937 Cells (Macrophage-like) | 1 ng/mL | 6 hours | IL-6 | ~100 pg/mL | [12] |

| U937 Cells (Macrophage-like) | 10 ng/mL | 6 hours | IL-6 | ~200 pg/mL | [12] |

| Murine Macrophages (RAW264.7) | 100 ng/mL | 24 hours | Nitric Oxide (NO) | Significant increase vs. control |[13] |

Table 3: Dendritic Cell (DC) Maturation Markers

| Cell Type | This compound Conc. | Incubation Time | Marker | Observation | Reference |

|---|---|---|---|---|---|

| Murine Bone Marrow-Derived DCs | 100 nM | 24 hours | IL-10 | Significant production | [14] |

| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD80 | Upregulation | [15][16] |

| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD83 | Upregulation | [15][16] |

| Human Monocyte-Derived DCs | Not specified (FSL-1 used) | Not specified | CD86 | Upregulation |[15][16] |

Note: FSL-1 is another synthetic diacylated lipopeptide that, like this compound, signals through TLR2/6.[15]

Experimental Protocols for In-Vitro Activation

The following protocols provide a generalized framework for using this compound to activate immune cells in vitro. Specific cell types, seeding densities, and endpoint assays may require optimization.

General Experimental Workflow

The process follows a standard workflow from cell culture preparation to data acquisition and analysis.

Protocol 1: Cytokine Profiling from Macrophages/Monocytes

This protocol is designed to measure secreted cytokines following this compound stimulation of a macrophage cell line (e.g., RAW264.7, U937) or primary monocytes.

Materials:

-

Immune cells (e.g., RAW264.7 murine macrophages)

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

This compound (InvivoGen or equivalent)

-

Sterile, endotoxin-free water

-

96-well tissue culture plates

-

ELISA or Cytometric Bead Array (CBA) kit for target cytokines (e.g., TNF-α, IL-6)

Methodology:

-

Cell Seeding: Culture RAW264.7 cells to ~80% confluency. Harvest and seed cells into a 96-well plate at a density of 0.5 x 10⁶ cells/mL (100 µL/well). Allow cells to adhere overnight.[13]

-

This compound Preparation: Reconstitute this compound in sterile water to create a 1 mg/mL stock solution. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL).

-

Stimulation: Carefully remove the old medium from the wells. Add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of medium without this compound to control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.

-

Cytokine Analysis: Analyze the supernatant for cytokine concentrations using an ELISA or CBA kit according to the manufacturer's instructions.

Protocol 2: Analysis of Dendritic Cell Maturation Markers

This protocol outlines the stimulation of monocyte-derived dendritic cells (mo-DCs) and subsequent analysis of co-stimulatory surface markers by flow cytometry.

Materials:

-

Human PBMCs isolated from buffy coats

-

Recombinant human GM-CSF and IL-4

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

This compound

-

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR) and corresponding isotype controls.

Methodology:

-

Generation of mo-DCs: Isolate monocytes from PBMCs by plastic adhesion or magnetic sorting (CD14+). Culture the monocytes in complete medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature DCs.

-

Stimulation: Harvest the immature DCs and re-plate at 1 x 10⁶ cells/mL. Stimulate the cells with this compound (e.g., at 100 ng/mL) for 24-48 hours. Include an unstimulated control.

-

Cell Harvesting and Staining: After incubation, harvest the cells and wash them with cold FACS buffer. Resuspend the cells in FACS buffer and aliquot approximately 0.5-1 x 10⁶ cells per tube. Add the pre-titrated fluorescently-labeled antibodies for surface markers (e.g., CD80, CD86) and isotype controls.

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound antibodies, centrifuging at 300-400 x g for 5 minutes between washes.

-

Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each marker compared to the unstimulated and isotype controls.[4][16]

Conclusion

This compound is an indispensable reagent for studying innate immunity. Its specific activation of the TLR2/TLR6 complex provides a reliable method for inducing a pro-inflammatory response in a wide range of immune cells. By following standardized protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to investigate immune cell function, screen for immunomodulatory compounds, and advance the development of novel therapeutics and vaccine adjuvants.[17][18]

References

- 1. invivogen.com [invivogen.com]

- 2. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]

- 3. Frontiers | The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. TLR2-Dependent Induction of IL-10 and Foxp3+CD25+CD4+ Regulatory T Cells Prevents Effective Anti-Tumor Immunity Induced by Pam2 Lipopeptides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]

The Synthetic Lipopeptide Pam2CSK4: A Technical Guide to its Discovery, Characterization, and Application

Introduction

Pam2CSK4, or S-[2,3-bis(palmitoyloxy)propyl]cysteine-serine-lysine-lysine-lysine-lysine, is a synthetic diacylated lipopeptide that has emerged as a critical tool in the field of immunology and drug development.[1][2] It mimics the acylated N-terminus of bacterial lipoproteins, serving as a potent and specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][3] This recognition triggers a cascade of intracellular signaling events, leading to the activation of the innate immune system and subsequent adaptive immune responses.[1] Its well-defined chemical structure, high potency, and commercial availability have made it an invaluable asset for investigating TLR2 signaling, characterizing immune responses, and developing novel vaccine adjuvants and immunomodulatory therapeutics.[4][5]

Discovery and Synthesis

The discovery of this compound is rooted in the study of bacterial lipoproteins, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). Researchers sought to create synthetic analogs to precisely delineate the structural components responsible for immune activation. This compound was developed as a synthetic mimic of diacylated lipoproteins found in bacteria and mycoplasma.[1][6]

The chemical synthesis of this compound is a complex, multi-step process. A convergent synthetic approach is typically employed, which involves the separate synthesis of key building blocks that are later combined.[4][7] This strategy involves:

-

Synthesis of the Diacylated Glyceryl-Cysteine Core (Pam2C): The S-glyceryl-cysteine backbone is synthesized and then acylated with two palmitic acid chains.

-

Synthesis of the Peptide Moiety (SK4): The tetra-lysine serine peptide (Ser-Lys-Lys-Lys-Lys) is synthesized using solid-phase or solution-phase peptide synthesis techniques, with appropriate protecting groups for the amino acid side chains.

-

Coupling and Deprotection: The Pam2C core is then chemically coupled to the N-terminus of the SK4 peptide. A final deprotection step removes the protecting groups to yield the final, biologically active this compound molecule.[4][7] This scalable synthesis allows for the production of a highly pure and potent TLR2/TLR6 agonist, avoiding contaminants from biological sources.[4]

Physicochemical Properties

The defined chemical nature of this compound allows for precise characterization. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | [2] |

| CAS Number | 868247-72-7 | [1] |

| Molecular Formula | C65H126N10O12S | [1][8] |

| Molecular Weight | 1271.85 g/mol | [1] |

| Purity | Typically ≥98% | [8] |

| Appearance | Solid | [8] |

| Solubility | Soluble in water (1 mg/ml) and 0.25% Acetic Acid (1 mg/ml) | [1][8] |

| Working Concentration | 1 pg/ml - 10 ng/ml for in vitro cell activation | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by engaging the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][3]

The signaling cascade is initiated as follows:

-

Ligand Recognition: The two lipid chains of this compound are inserted into a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR6, inducing a conformational change that brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity.[1]

-

Adaptor Protein Recruitment: The juxtaposition of the TIR domains facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][9]

-

Signal Transduction: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: The activated signaling complex ultimately leads to the activation of two major pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[1][9]

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) such as p38 and JNK are also activated, leading to the activation of the transcription factor Activator Protein-1 (AP-1).[9][10]

-

-

Gene Expression: In the nucleus, NF-κB and AP-1 bind to promoter regions of target genes, driving the transcription and subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1, CXCL8), and co-stimulatory molecules.[1][4][9]

Biological Activities and Immunological Profile

This compound is a potent immune modulator with a broad spectrum of activities. Its primary function is the induction of a pro-inflammatory response, which is crucial for pathogen clearance and the initiation of adaptive immunity.

| Biological Activity | Description | Key Induced Molecules | Cell Types Affected | Reference(s) |

| Macrophage/Monocyte Activation | Induces potent activation, leading to phagocytosis and production of inflammatory mediators. | TNF-α, IL-6, IL-1β, iNOS, NO | Macrophages, Monocytes | [11][12] |

| Dendritic Cell (DC) Maturation | Promotes DC maturation, characterized by upregulation of co-stimulatory molecules and cytokine production, enhancing their ability to prime T cells. | CD86, MHC Class II, IL-12 | Dendritic Cells | [13] |

| Platelet Activation | Triggers platelet aggregation, granule secretion, and adhesion to endothelial cells in a TLR2/NF-κB-dependent manner. | P-selectin (CD62P) | Platelets | [3][9][14] |

| Vaccine Adjuvancy | Enhances antigen-specific immune responses when co-administered with a vaccine antigen. The type of response can vary. | IgG1, IgG2a, IL-4, IL-5, IL-13, IFN-γ | B cells, T cells (Th1/Th2) | [5][15][16] |

| Chemokine Induction | Stimulates the production of various chemokines, leading to the recruitment of immune cells to the site of inflammation. | MCP-1, CXCL8 (IL-8), CCL5 (RANTES) | Various immune and epithelial cells | [4] |

Notably, the role of this compound as a vaccine adjuvant can be context-dependent. In some models, such as with certain parasitic and SARS-CoV-2 nanoparticle vaccines, it drives a robust Th1-biased or Th2-polarized immune response, respectively, highlighting its versatility.[5][15][16]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound. Below are methodologies for key experiments cited in the literature.

In Vitro TLR2/TLR6 Activation Assay using Reporter Cells

This protocol uses HEK-Blue™ TLR2 cells, which are engineered to express TLR2, TLR6, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Objective: To quantify the TLR2/TLR6 agonistic activity of this compound.

-

Methodology:

-

Cell Culture: Culture HEK-Blue™ TLR2 cells according to the manufacturer's instructions (e.g., in DMEM with 10% FBS, Pen-Strep, and selective antibiotics).

-

Cell Plating: Seed cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.

-

Stimulation: Prepare serial dilutions of this compound (e.g., from 10 ng/mL to 1 pg/mL) in fresh cell culture medium. Add the diluted this compound to the respective wells. Include a negative control (medium alone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Transfer a small aliquot of the cell supernatant to a new 96-well plate.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

-

Analysis: The OD is directly proportional to the NF-κB activation. Plot the OD values against the this compound concentration to determine the EC50.[1]

-

Cytokine Production Assay in Human PBMCs

-

Objective: To measure the cytokine profile induced by this compound in primary human immune cells.

-

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulation: Treat the cells with this compound at a final concentration of 10-100 ng/mL. Include an unstimulated control.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatant using a multiplex bead array or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's protocols.[6][17]

-

Platelet Adhesion Assay under Static Conditions

-

Objective: To evaluate the effect of this compound on platelet adhesion to a biological surface.

-

Methodology:

-

Surface Coating: Coat glass coverslips with soluble collagen (50 µg/mL) for 1 hour at room temperature. Block with denatured BSA (5 mg/mL) for 1 hour.[9]

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend in an appropriate buffer.

-

Stimulation: Treat the platelet suspension (e.g., 2x10^8 cells/mL) with this compound (10 µg/mL) or a vehicle control.

-

Adhesion: Add the treated platelets to the collagen-coated coverslips and incubate for 45 minutes at 37°C.

-

Washing and Fixation: Gently wash the coverslips three times with PBS to remove non-adherent platelets. Fix the remaining platelets with 4% paraformaldehyde for 15 minutes.

-

Visualization and Quantification: Image the coverslips using phase-contrast or fluorescence microscopy (if platelets are labeled). Quantify the number of adherent platelets per field of view using image analysis software.[9]

-

Conclusion

This compound is a cornerstone synthetic lipopeptide for immunological research. Its discovery provided a chemically defined tool to dissect the intricacies of TLR2/TLR6 signaling, moving beyond the use of heterogeneous bacterial lysates. The characterization of its potent pro-inflammatory and adjuvant activities has established it as a valuable candidate for the development of next-generation vaccines and immunotherapies. The detailed understanding of its mechanism of action, combined with standardized experimental protocols, allows researchers, scientists, and drug development professionals to effectively harness its capabilities to explore innate immunity and design novel therapeutic interventions.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound | C65H126N10O12S | CID 9989023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Toll-like recetor agonist | Hello Bio [hellobio.com]

- 4. An efficient and scalable synthesis of potent TLR2 agonistic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient and scalable synthesis of potent TLR2 agonistic this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. caymanchem.com [caymanchem.com]

- 9. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of different combination of this compound, poly (I:C) and imiquimod enhance immune responses to H9N2 avian influenza antigen in dendritic cells and duck | PLOS One [journals.plos.org]

- 14. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. the-tlr2-6-ligand-pam2csk4-is-a-th2-polarizing-adjuvant-in-leishmania-major-and-brugia-malayi-murine-vaccine-models - Ask this paper | Bohrium [bohrium.com]

- 17. TLR2-Dependent Induction of IL-10 and Foxp3+CD25+CD4+ Regulatory T Cells Prevents Effective Anti-Tumor Immunity Induced by Pam2 Lipopeptides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pam2CSK4: Mechanism, Cytokine Induction, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine), a synthetic diacylated lipopeptide renowned for its potent immunological activity. As a specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound serves as a critical tool in immunology research and holds potential as a vaccine adjuvant and immunomodulatory agent.[1][2][3] This document details its mechanism of action, summarizes its effects on cytokine production with quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: TLR2/TLR6 Signaling

This compound mimics the acylated amino terminus of bacterial lipoproteins.[1] Its recognition by the innate immune system is mediated specifically by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) on the cell surface.[1] This binding event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][4]

The activation sequence is as follows:

-

Ligand Binding: this compound binds to the extracellular domain of the TLR2/TLR6 complex. This interaction is often enhanced by the co-receptor CD14.[1]

-

Recruitment of Adaptor Proteins: Upon ligand binding, a conformational change in the TLRs' cytoplasmic Toll/interleukin-1 receptor (TIR) domains occurs. This facilitates the recruitment of the MyD88 adaptor protein.

-

Signal Transduction: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

-

Activation of Transcription Factors: This kinase cascade ultimately leads to the activation of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][5]

-

Cytokine Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus, where they bind to promoter regions of target genes, driving the transcription and subsequent secretion of a host of pro-inflammatory cytokines and chemokines.[1]

References

- 1. invivogen.com [invivogen.com]

- 2. This compound-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4adi.com [4adi.com]

- 4. This compound and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Toll-Like Receptor 2 Ligand this compound Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inflammatory Response Triggered by Pam2CSK4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inflammatory response initiated by the synthetic diacylated lipopeptide, Pam2CSK4. As a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound serves as a crucial tool for investigating innate immune signaling and the development of novel therapeutics targeting inflammatory and infectious diseases. This document details the intricate signaling pathways activated by this compound, presents quantitative data on the resulting inflammatory mediator production, and offers detailed protocols for key experimental procedures. Visualizations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the molecular and cellular events.

Introduction

This compound (Pam2CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established and specific agonist for the TLR2/TLR6 heterodimer, a key pattern recognition receptor of the innate immune system.[1] The recognition of this compound by TLR2/TLR6 triggers a signaling cascade that culminates in the activation of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the production of a wide array of pro-inflammatory cytokines and chemokines.[2] Understanding the intricacies of the this compound-induced inflammatory response is paramount for research in immunology, infectious diseases, and the development of adjuvants and immunomodulatory drugs.

The this compound Signaling Pathway

The cellular response to this compound is initiated by its binding to the TLR2/TLR6 heterodimer on the cell surface. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream signaling molecules, bifurcating into two major pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The activation of the NF-κB pathway is a central event in the inflammatory response to this compound. Upon recruitment to the TLR2/TLR6-MyD88 complex, IRAK family kinases and TRAF6 are activated, leading to the phosphorylation and subsequent ubiquitination and degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. The TLR2/6 ligand this compound is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR2 ligands induce NF-κB activation from endosomal compartments of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pam2CSK4: A Comprehensive Technical Guide for Innate Immunity Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pam2CSK4, a synthetic diacylated lipopeptide, and its application as a powerful tool for studying the innate immune system. This guide details its mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts: Understanding this compound

This compound (Pam2CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer.[1][2] This specificity makes it an invaluable tool for dissecting the signaling pathways and cellular responses mediated by TLR2/6 activation.

Mechanism of Action

This compound initiates an immune response by binding to the extracellular domain of the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the initiation of a downstream signaling cascade. The primary signaling pathway activated by this compound is the MyD88-dependent pathway, which culminates in the activation of key transcription factors, NF-κB and AP-1.[1][2] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and other mediators of the innate immune response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for expected responses and effective concentrations of this compound in different experimental settings.

Table 1: In Vitro Dose-Response of this compound on Cytokine Production

| Cell Type | Cytokine | This compound Concentration | Incubation Time | Cytokine Level (pg/mL) | Reference |

| U937 cells | TNF-α | 1 ng/mL | Not Specified | ~150 | [3] |

| U937 cells | IL-6 | 1 ng/mL | Not Specified | ~20 | [3] |

| Murine Macrophages | TNF-α | 0.1 ng/mL | 4 hours | ~1500 | [4] |

| Murine Macrophages | IL-6 | 0.1 ng/mL | 8 hours | ~400 | [4] |

| Human Monocytes | IL-8 | 1 µg/mL | Not Specified | Varies | [5][6][7] |

| Human Monocytes | MCP-1 | 1 µg/mL | Not Specified | Varies | [5][6][7] |

Table 2: Time-Course of this compound-Induced Cellular Responses

| Cell Type | Response Measured | This compound Concentration | Time Point | Observation | Reference |

| IKK1/2-/- MEFs | IκBα Degradation | 0.7 µg/mL | 16 hours | Significant degradation | [8] |

| Cortical Neurons/Glia | IκBα Degradation (with LPS) | Not Applicable | 60 minutes | Significant degradation | [4] |

| HT29 and HCT116 cells | IκBα Degradation (with TNF-α) | Not Applicable | Biphasic (early and late) | Proteasome-dependent and independent phases | [9] |

| HEK293-TLR2/6 cells | NF-κB Activation (GFP reporter) | Not Specified | Peaks at ~5 hours | Gradual increase and then decrease | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and typical experimental workflows.

This compound-Induced TLR2/6 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interleukin-8 (IL-8) and monocyte chemotactic and activating factor (MCAF/MCP-1), chemokines essentially involved in inflammatory and immune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-15 (IL-15) induces IL-8 and monocyte chemotactic protein 1 production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IL-8 and MCP-1 secretion is enhanced by the peptide-nucleic acid immunomodulator, Product R, in U937 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pam2CSK4 In Vitro Stimulation Protocol for Dendritic Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6). This ligand mimics the acylated amino terminus of bacterial lipoproteins and serves as a powerful tool for in vitro studies of innate immune activation. Stimulation of dendritic cells (DCs) with this compound induces a signaling cascade that leads to their maturation, characterized by the upregulation of co-stimulatory molecules, production of cytokines, and enhanced antigen presentation capabilities. This document provides detailed protocols for the in vitro stimulation of both bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (Mo-DCs) with this compound, methods for assessing their activation, and an overview of the underlying signaling pathways.

Data Presentation

Table 1: Recommended this compound Concentration for Dendritic Cell Stimulation

| Dendritic Cell Type | Recommended Concentration Range | Notes |

| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 - 1000 ng/mL | Optimal concentration may vary depending on the specific research goals and should be determined empirically. |

| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | 100 nM (approximately 135 ng/mL) | Concentrations should be optimized for each donor and experiment.[1] |

Table 2: Time-Course of Dendritic Cell Activation Markers Following this compound Stimulation

| Time Point | Upregulation of Co-stimulatory Molecules (CD40, CD80, CD86, MHC II) | Upregulation of Maturation Markers (CD83, CCR7) | Cytokine & Chemokine Secretion |

| 4 - 8 hours | Initial increase in expression. | Minimal to low expression. | Early release of pro-inflammatory cytokines such as TNF-α and IL-6. |

| 12 - 24 hours | Significant increase in expression, often peaking within this timeframe.[2] | Expression becomes more prominent. | Peak production of many cytokines including IL-1β, IL-6, TNF-α, IL-12p70, IL-10, IL-23, and IL-27.[1] |

| 48 hours | Sustained high expression. | Expression levels are typically high, indicating a mature DC phenotype. | Cytokine levels may begin to decline for some, while others may be sustained. |

Table 3: Expected Cytokine and Chemokine Profile of Dendritic Cells Stimulated with this compound

| Cytokine/Chemokine | Expected Response | Function |

| IL-1β | Induced | Pro-inflammatory cytokine involved in a variety of cellular activities. |

| IL-6 | Strongly Induced | Pro-inflammatory cytokine with a wide range of biological effects.[1] |

| TNF-α | Strongly Induced | Key pro-inflammatory cytokine.[1] |

| IL-12p70 | Induced | Promotes Th1 cell differentiation and IFN-γ production.[1] |

| IL-10 | Induced | Immunoregulatory cytokine that can dampen inflammatory responses.[1] |

| IL-23 | Induced | Promotes the development of Th17 cells.[1] |

| IL-27 | Induced | Has both pro- and anti-inflammatory properties.[1] |

| IP-10 (CXCL10) | Not typically induced by TLR2 ligands | A chemokine associated with Th1 responses, more commonly induced by TLR4 agonists.[1] |

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

6-well non-tissue culture treated plates

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Harvest Bone Marrow: Euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove all muscle tissue.

-

Flush Bone Marrow: Cut the ends of the bones and flush the marrow out using a 25-gauge needle and a syringe filled with complete RPMI-1640 medium into a sterile petri dish.

-

Prepare Single-Cell Suspension: Gently pipette the marrow clumps to create a single-cell suspension. Pass the suspension through a 70 µm cell strainer to remove any remaining clumps.

-

Red Blood Cell Lysis (Optional): If necessary, lyse red blood cells using an ACK lysis buffer.

-

Cell Culture: Centrifuge the cells, resuspend in complete RPMI-1640, and count the cells. Seed 2 x 10^6 bone marrow cells per well in a 6-well plate in 2 mL of complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF and 10 ng/mL of murine IL-4.

-

Incubation: Culture the cells at 37°C in a 5% CO2 incubator.

-

Feeding: On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4. On day 6, repeat the feeding process.

-

Harvesting Immature BMDCs: On day 8, immature BMDCs can be harvested. Gently collect the non-adherent and loosely adherent cells by pipetting. These cells are ready for stimulation.

Protocol 2: In Vitro Stimulation of BMDCs with this compound

Materials:

-

Immature BMDCs (from Protocol 1)

-

This compound (lyophilized powder)

-

Endotoxin-free water or PBS

-

Complete RPMI-1640 medium

-

24-well or 96-well tissue culture plates

Procedure:

-

Prepare this compound Stock Solution: Reconstitute the lyophilized this compound in endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Seed Dendritic Cells: Seed the immature BMDCs in a 24-well or 96-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare Working Solution: Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration (e.g., 100 - 1000 ng/mL).

-

Stimulation: Add the this compound working solution to the wells containing the dendritic cells. For a negative control, add an equal volume of medium without this compound.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, 12, 24, or 48 hours).

-

Harvesting for Analysis:

-

Supernatant: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis (e.g., ELISA or multiplex assay). Store at -80°C until use.

-

Cells: Gently harvest the cells for flow cytometry analysis of surface markers.

-

Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry

Materials:

-

Stimulated and unstimulated dendritic cells (from Protocol 2)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against dendritic cell surface markers (e.g., CD11c, MHC Class II, CD40, CD80, CD86, CD83, CCR7)

-

Appropriate isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation: Transfer the harvested cells to FACS tubes and wash with cold FACS buffer.

-

Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc block and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

-

Surface Staining: Add the fluorochrome-conjugated antibodies against the desired surface markers to the cells. It is recommended to use a cocktail of antibodies for multi-color flow cytometry. Include isotype controls in separate tubes.

-

Incubation: Incubate the cells on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

-

Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the dendritic cell population (e.g., CD11c+) and quantify the expression levels (Mean Fluorescence Intensity - MFI) and percentage of positive cells for each maturation marker.[3]

Mandatory Visualizations

Caption: this compound signaling pathway in dendritic cells.

Caption: Experimental workflow for this compound stimulation of dendritic cells.

References

- 1. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Optimal Concentration of Pam2CSK4 for T-Cell Proliferation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimers. Its ability to mimic bacterial lipoproteins allows it to trigger innate immune responses and subsequently modulate adaptive immunity, making it a valuable tool in immunological research and vaccine development. A key application of this compound is in the in vitro stimulation of T-cell proliferation, a fundamental assay for assessing cell-mediated immunity. Determining the optimal concentration of this compound is critical for achieving robust and reproducible results in these assays. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for T-cell proliferation studies.

This compound activates the TLR2/TLR6 heterodimer, initiating a MyD88-dependent signaling cascade that leads to the activation of transcription factors NF-κB and AP-1.[1] This signaling pathway ultimately results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs), which in turn promote T-cell activation and proliferation.

Data Presentation: this compound Concentration for T-Cell Proliferation

The optimal concentration of this compound for T-cell proliferation can vary depending on the specific cell type, experimental conditions, and the presence of other co-stimulatory factors. Based on manufacturer recommendations and published studies, a dose-response is typically observed.

| Concentration Range | Expected Effect on T-Cell Proliferation | Reference |

| 1 pg/mL - 10 ng/mL | Working concentration range suggested by manufacturers for TLR2 activation. | [1] |

| 50 ng/mL | Used in an in vitro study to assess the effect on regulatory T-cell proliferation. | |

| 0.01 - 10 µg/mL | Dose-dependent induction of TLR2 expression in odontoblast-like cells. While not T-cells, this demonstrates a broad effective range in other cell types.[2] |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Signaling Pathway of this compound-Mediated T-Cell Activation

The activation of T-cells by this compound is primarily indirect, through the activation of APCs. The following diagram illustrates the signaling pathway initiated by this compound binding to the TLR2/TLR6 heterodimer on an APC, leading to the production of signals that stimulate T-cell proliferation.

Experimental Protocols

I. Preparation of Reagents

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of sterile, endotoxin-free water. Mix by vortexing. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

CFSE Stock Solution (5 mM): Dissolve the contents of one vial of CellTrace™ CFSE (or equivalent) in anhydrous DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Complete RPMI: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

II. T-Cell Proliferation Assay using CFSE Staining

This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from whole blood using Ficoll-Paque™ PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in pre-warmed PBS at a concentration of 1-2 x 107 cells/mL.

-

-

CFSE Labeling of T-Cells:

-

Prepare a working solution of CFSE in pre-warmed PBS. The final concentration for staining is typically between 1-5 µM. It is recommended to titrate the CFSE concentration for optimal results.

-

Add the cell suspension to an equal volume of the CFSE working solution.

-

Incubate for 10-15 minutes at 37°C in the dark.

-

To stop the labeling reaction, add 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI medium to remove any unbound CFSE.

-

Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1-2 x 106 cells/mL.

-

-

Cell Culture and Stimulation:

-

Seed 100 µL of the CFSE-labeled cell suspension into each well of a 96-well round-bottom plate (1-2 x 105 cells/well).

-

Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting range for a dose-response experiment is 10 ng/mL, 1 ng/mL, 100 pg/mL, 10 pg/mL, and a no-stimulant control.

-